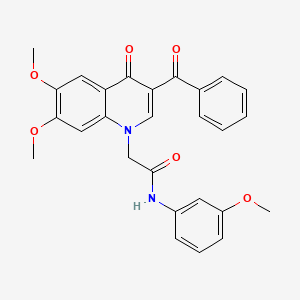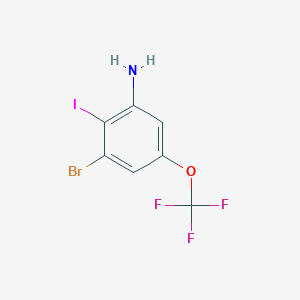
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3IN . It is a derivative of aniline, which is an aromatic amine. The compound has bromo, iodo, and trifluoromethoxy substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline consists of a benzene ring with an amine (-NH2) group, a bromo (-Br) group, an iodo (-I) group, and a trifluoromethoxy (-OCF3) group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline include a predicted boiling point of 286.6±40.0 °C and a predicted density of 2.238±0.06 g/cm3 .Applications De Recherche Scientifique
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Medicinal Chemistry
- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
- Methods : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
- Field : Biochemical Research
- Application : 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, was used in the synthesis and biochemical evaluation of a series of inhibitors of HCV NS3 protease .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
Synthesis of Anti-depressant Molecules
Inhibition of Hepatitis C Virus (HCV) NS3 Protease
- Field : Organic Chemistry
- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
- Field : Polymer Chemistry
- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
- Field : Organic Chemistry
- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
Synthesis of Trifluoromethyl Ethers
Synthesis of Liquid-Crystalline Polymethacrylates
Synthesis of Novel Schiff Bases
- Field : Organic Chemistry
- Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
- Methods : The synthesis of trifluoromethoxy group involves exposure of dithiocarbonates (2, xanthogenates) to a huge excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
- Results : The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
- Field : Polymer Chemistry
- Application : 4-(Trifluoromethoxy)aniline, a compound similar to the one you mentioned, was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
- Field : Organic Chemistry
- Application : 4-(Trifluoromethoxy)aniline was used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research were not specified in the source .
Synthesis of Trifluoromethyl Ethers
Synthesis of Liquid-Crystalline Polymethacrylates
Synthesis of Novel Schiff Bases
Safety And Hazards
Safety information for 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Propriétés
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFWOKSZXAIZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodo-5-(trifluoromethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

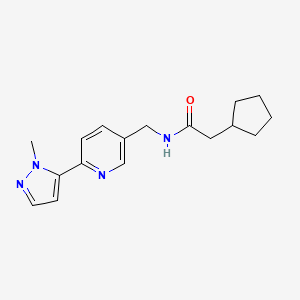
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/no-structure.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2686293.png)
![2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2686294.png)
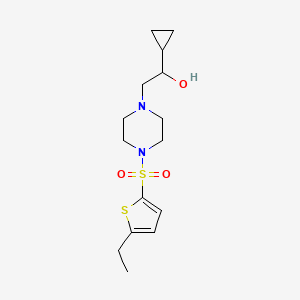
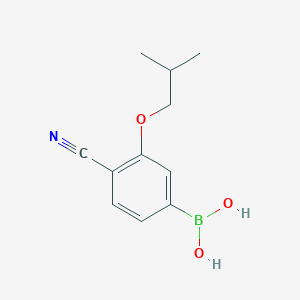
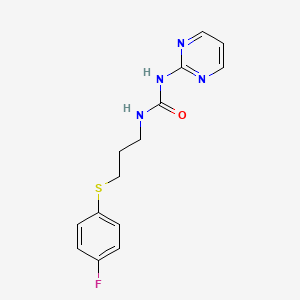
![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B2686308.png)
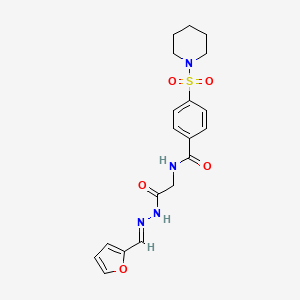
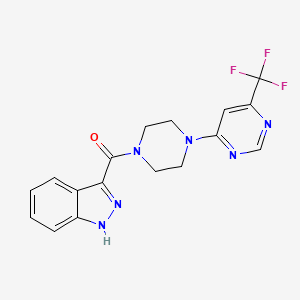
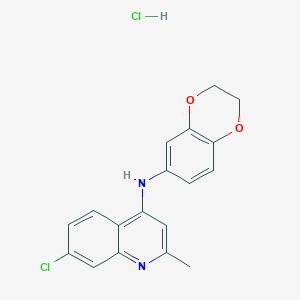
![3-[(3-bromophenyl)methyl]-7-(prop-2-yn-1-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2686313.png)
